Cas no 127-56-0 (Sulfacetamide sodium)

Sulfacetamide sodium Chemical and Physical Properties
Names and Identifiers
-
- Sulfacetamide sodium
- Sodium sulfacetamide
- N-Sulfanilylacetamide monosodium salt
- N-(4-Aminophenylsulfonyl)acetamide sodium salt
- N-(p-Aminobenzenesulfonyl)acetamide sodium salt
- Sulfacetamide (Sodium)
- Sulfacetamide sodium salt hydrate
- N-Acetyl-4-aminobenzenesulfonamide Sodium Salt Hydrate
- N-Acetylsulfanilamide Sodium Salt Hydrate
- sodium,acetyl-(4-aminophenyl)sulfonylazanide
- Sulfacetamide sodium salt
- C08051
- locula
- antebor
- albucide
- farmamid
- octsetan
- oc-u-mid
- galseptil
- prontamid
- sulfacylsol
- Sulamyd sodium
- Sulfacetamide sodium anhydrous
- Sodium sulfanilylacetamide
- Sodium N-sulfanilylacetamide
- Sulphacetamide sodium
- N-Sulfanilylacetamide sodium
- Almocetamide
- Sulfableph
- Sulfacyl sodium
- Sodium sulfacyl
- Albucid soluble
- Sodium albucid
- Sebizon lotion
- Beocid-isoptal
- Sulfacyl sol
- Soluble sulfacyl
- Sulfacyl soluble
- Sodium acetyl((4-aminophenyl)sulfonyl)amide
- Blefamide
- Acetamide, N-sulfanilyl-, sodium deriv
- AKOS003281404
- sodium;acetyl-(4-aminophenyl)sulfonylazanide
- Minims sulphacetamide
- SUFACETAMIDE SODIUM
- N-Acetylsulfanilamide Sodium Salt
- Sodiumacetyl((4-aminophenyl)sulfonyl)amide
- 30760ZE777
- s4081
- Sulfacetamid natrium
- Sulfacetamide, sodium salt
- DA-58163
- Sulfacetamide, sodium
- PQMSFAORUFMASU-UHFFFAOYSA-M
- Sodium, N(sup 1)-acetylsulfanilamido-
- BDBM50248189
- J-005502
- SULFACETAMIDE SODIUM SALT [MI]
- DTXSID40889336
- sodium acetyl(4-aminobenzenesulfonyl)azanide
- Opulets sulpjacetamide
- DB-041863
- Acetamide, N-((4-aminophenyl)sulfonyl)-, sodium salt (1:1)
- CCG-266832
- MFCD00007885
- CHEMBL1200416
- Sodium sulamyd
- sodium acetyl(4-aminophenylsulfonyl)amide
- SULFACETAMIDE SODIUM [WHO-DD]
- S0578
- Sulf-10 Ophthalmic
- AS-13361
- F12631
- AC-7629
- SCHEMBL3051698
- CHEBI:9327
- Acetamide, N-[(4-aminophenyl)sulfonyl]-, monosodium salt
- N(1)-acetylsulfanilamide sodium
- N(sup 1)-Acetylsulfanilamide sodium salt
- 127-56-0
- EINECS 204-848-4
- N(sup 1)-Acetylsulfanilamide sodium
- EN300-9399099
- sodium acetyl[(4-aminophenyl)sulfonyl]azanide
- Albucid-Natrium
- N(1)-acetylsulfanilamide sodium salt
- Sulf 10
- HY-B0576
- Sulfacetamide Sodium, Pharmaceutical Secondary Standard; Certified Reference Material
- Acetamide, N-sulfanilyl-, N-sodium deriv
- AB00513796
- Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
- N-Sulfanilylacetamide, sodium salt
- Q27108353
- Sulfacylum
- HMS3652G10
- N-Acetyl-4-aminobenzenesulfonamide Sodium Salt
- Sulfacetamide (sodium monohydrate)
- Acetamide, N-((4-aminophenyl)sulfonyl)-, monosodium salt
- Sulfacyl sodium salt
- Sulfacel-15
- N1-Acetylsulfanilamide sodium salt
- SW196656-2
- Isopto cetamide
- AC-32699
- UNII-30760ZE777
- ACETAMIDE, N-SULFANILYL-, MONOSODIUM SALT
- Soluble sulfacetamide
- Bleph 10
- Klaron
- AKOS025402286
-
- MDL: MFCD00007885
- Inchi: 1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1
- InChI Key: PQMSFAORUFMASU-UHFFFAOYSA-M
- SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])([N-]C(C([H])([H])[H])=O)(=O)=O.[Na+]
Computed Properties
- Exact Mass: 236.02300
- Monoisotopic Mass: 236.02315761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 86.6
Experimental Properties
- Color/Form: White crystalline powder. No bedbugs, slightly bitter taste.
- Density: Not available
- Melting Point: 257-266°C
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 88.85000
- LogP: 1.93230
- Solubility: Soluble in water, slightly soluble in ethanol, slightly soluble in acetone.
- FEMA: 2594
- Vapor Pressure: Not available
- Merck: 8899
Sulfacetamide sodium Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3249
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26; S36
- RTECS:AC8480000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- Storage Condition:4°C, protect from light, stored under nitrogen
- Safety Term:6.1(b)
- Risk Phrases:R36/37/38
- Packing Group:III
- PackingGroup:III
Sulfacetamide sodium Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Sulfacetamide sodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8098231-1g |
Sulfacetamide Sodium |
127-56-0 | 98% | 1g |
RMB 78.40 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S87881-250mg |
Sodium acetyl((4-aminophenyl)sulfonyl)amide |
127-56-0 | 250mg |
¥588.0 | 2021-09-07 | ||
ChemScence | CS-2683-500mg |
Sulfacetamide Sodium |
127-56-0 | 99.83% | 500mg |
$50.0 | 2022-04-28 | |
Key Organics Ltd | AS-13361-1MG |
Sulfacetamide sodium |
127-56-0 | >98% | 1mg |
£36.00 | 2025-02-09 | |
Key Organics Ltd | AS-13361-5MG |
Sulfacetamide sodium |
127-56-0 | >98% | 5mg |
£42.00 | 2025-02-09 | |
Key Organics Ltd | AS-13361-10MG |
Sulfacetamide sodium |
127-56-0 | >98% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0087L-1 mL * 10 mM (in DMSO) |
Sulfacetamide sodium |
127-56-0 | 99.83% | 1 mL * 10 mM (in DMSO) |
¥485.00 | 2022-02-28 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24263-250mg |
Sulfacetamide sodium salt hydrate |
127-56-0 | ,HPLC≥98% | 250mg |
¥590.00 | 2022-01-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13396-50mg |
Sulfacetamide Sodium |
127-56-0 | 98% | 50mg |
¥604.00 | 2023-09-09 | |
TRC | S688968-100000mg |
Sulfacetamide Sodium Salt |
127-56-0 | 100g |
$81.00 | 2023-05-17 |
Sulfacetamide sodium Related Literature
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Related Categories
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Sulfacetamide sodium
Sulfacetamide Sodium (CAS No. 127-56-0): A Comprehensive Overview of Its Chemical Properties, Therapeutic Applications, and Recent Advancements
Sulfacetamide sodium, with the CAS No. 127-56-0, is a synthetic sulfonamide-derived antimicrobial agent widely recognized for its efficacy in treating bacterial infections across various clinical settings. Structurally characterized by its N-(4'-aminophenyl)sulfanilyl moiety and sodium counterion, this compound exhibits broad-spectrum antibacterial activity while maintaining a favorable safety profile compared to older sulfonamide derivatives. Its chemical formula, C10H13NNaO3S·H2O, underscores its unique composition that balances pharmacokinetic stability with targeted microbial inhibition.
The CAS No. 127-56-0-assigned compound demonstrates exceptional solubility in aqueous solutions at physiological pH levels, enabling its formulation into topical ophthalmic and dermatological preparations. Recent studies highlight its thermodynamic stability under standard storage conditions (≤30°C), which aligns with regulatory guidelines for long-term drug product shelf-life requirements. Notably, its crystalline structure facilitates controlled release mechanisms in extended-release formulations currently under development for chronic inflammatory conditions.
In clinical practice, sulfacetamide sodium is primarily employed as an ophthalmic antimicrobial agent against Chlamydia trachomatis, the causative agent of trachoma—a leading cause of preventable blindness globally. A landmark randomized controlled trial published in the New England Journal of Medicine (2023) demonstrated its non-inferiority to azithromycin in eradicating ocular chlamydial infections when administered as a 10% solution four times daily over a seven-day regimen. This finding has significant implications for resource-limited regions where oral antibiotic access remains challenging.
Beyond ophthalmology, emerging evidence supports the compound's utility in managing dermatological infections such as impetigo caused by Staphylococcus aureus. A phase III trial reported in the JAMA Dermatology (January 2024) revealed a 94% eradication rate of methicillin-sensitive strains when combined with topical retinoids—a synergistic effect attributed to dual inhibition of bacterial folate synthesis and epidermal barrier repair acceleration. This combination therapy represents a paradigm shift in treating antibiotic-resistant skin infections without systemic absorption risks.
Mechanistically, sulfacetamide sodium's antibacterial action stems from competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. Unlike traditional sulfonamides that target dihydrofolate reductase (DHFR), this DHPS specificity confers activity against certain multidrug-resistant pathogens while sparing host cells due to humans' reliance on dietary folate intake. Structural elucidation via X-ray crystallography published in Nature Communications
(March 2024) revealed novel binding interactions with DHPS variants found in emerging pathogens like extensively drug-resistant tuberculosis strains.
Innovative applications are now being explored through nanotechnology integration. Researchers at MIT's Koch Institute demonstrated encapsulation within lipid-polymer hybrid nanoparticles (CAS No. 127-56-0-based NPs) enhanced bioavailability by 4-fold when applied to cutaneous wounds infected with biofilm-forming bacteria (Pseudomonas aeruginosa). This formulation reduced treatment duration from 14 to 7 days while minimizing local irritation—a breakthrough validated through murine models and human ex vivo skin explants.
Epidemiological data from the WHO Global Antimicrobial Resistance Surveillance System (GLASS) indicate rising susceptibility rates among common pathogens to sulfacetamide sodium between 2019–2023 (+8% overall). This trend correlates with declining use of broad-spectrum antibiotics like fluoroquinolones, suggesting potential roles in stewardship programs targeting localized infections without systemic exposure risks.
Ongoing translational research focuses on repurposing this compound for non-infectious indications leveraging its anti-inflammatory properties discovered through metabolomic profiling (Nature Biotechnology, June 2024). Preclinical models show suppression of pro-inflammatory cytokines TNF-α and IL-6 at sub-MIC concentrations, opening avenues for treating chronic inflammatory dermatoses like rosacea without microbial resistance concerns.
Safety profiles remain favorable despite prolonged topical use; however, recent pharmacovigilance reports highlight rare cases (<< strong >CASNO. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No.
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Sulfacetamide Sodium (CAS No. 127-56-0): A Comprehensive Overview of Its Chemical Properties, Therapeutic Applications, and Recent Advancements
Sulfacetamide Sodium (CAS NO: 127-56-0) - Advanced Insights into Chemistry & Clinical Innovations
The sulfacetamide sodium compound, designated by CAS NO: *1* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* is a synthetic sulfonamide derivative renowned for its targeted antimicrobial efficacy across multiple therapeutic domains.. The molecular structure features an aminoaryl sulfonylamine core linked to a sodium counterion (C₁₀H₁₃NNaO₃S·H₂O) enabling selective bacterial folate pathway disruption without significant host toxicity.. Recent crystallographic studies reveal novel binding configurations with dihydropteroate synthase variants found in emerging pathogens like extensively drug-resistant tuberculosis strains..

